

# INCB059872 Mechanism of Action in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**INCB059872** is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in acute myeloid leukemia (AML) and critical for maintaining the leukemic state. The primary mechanism of action of **INCB059872** in AML is the induction of myeloid differentiation, leading to a reduction in leukemic blasts. This is achieved through the disruption of the CoREST complex and subsequent de-repression of GFI1 and GFI1B-regulated genes, which are key regulators of hematopoietic differentiation. Concurrently, **INCB059872** treatment leads to the downregulation of critical oncogenic pathways, including MYC signaling. Preclinical studies have demonstrated the efficacy of **INCB059872** in various AML models, and it has been investigated in clinical trials, showing promise as a therapeutic agent, particularly in combination with other anti-leukemic drugs.

# Core Mechanism of Action: LSD1 Inhibition and Differentiation Induction

**INCB059872** is a flavin adenine dinucleotide (FAD)-directed inhibitor that forms a covalent adduct with the FAD cofactor of LSD1, leading to its irreversible inhibition.[1] LSD1, also known as KDM1A, is a histone demethylase that primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark associated with active gene transcription.[2] By



inhibiting LSD1, **INCB059872** prevents the demethylation of H3K4, leading to changes in gene expression that favor myeloid differentiation.

A pivotal aspect of **INCB059872**'s mechanism is its ability to disrupt the interaction between LSD1 and the CoREST complex.[3][4] This complex, which includes the corepressors RCOR1, HDAC1/2, and others, is recruited by transcription factors like GFI1 and GFI1B to repress genes that promote myeloid differentiation.[3] By inhibiting LSD1, **INCB059872** leads to a loss of CoREST activity at the promoters of these target genes, resulting in their transcriptional activation and the subsequent differentiation of leukemic blasts into more mature myeloid cells. [3][4]

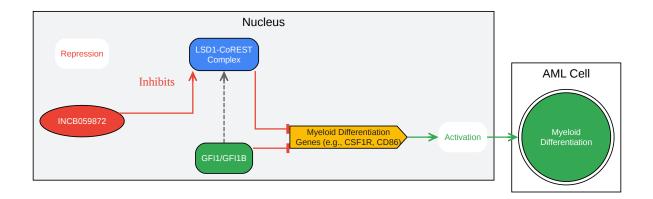
### **Key Signaling Pathways and Molecular Effects**

The therapeutic effect of **INCB059872** in AML is mediated through its influence on several critical signaling pathways and downstream molecular targets.

### **GFI1/GFI1B Pathway and Myeloid Differentiation**

The de-repression of GFI1 and GFI1B target genes is a central event in the mechanism of action of INCB059872.[3][5] This leads to the upregulation of genes associated with myeloid cell lineage and differentiation, such as CSF1R (colony-stimulating factor 1 receptor) and the cell surface markers CD86 and CD11b.[2][5] The increased expression of these markers is a hallmark of myeloid differentiation and is consistently observed in AML cells treated with INCB059872.[2][6]





Click to download full resolution via product page

Caption: **INCB059872**-mediated inhibition of the LSD1-CoREST complex.

#### **Downregulation of MYC Signaling**

**INCB059872** treatment has been shown to downregulate MYC target genes in AML cell lines. [7] The MYC oncogene is a critical driver of proliferation and survival in many cancers, including AML. The reduction in MYC expression and the expression of its target genes contributes to the anti-proliferative effects of **INCB059872**.

### **Effects on Histone Methylation**

While LSD1 is a histone demethylase, treatment with **INCB059872** does not lead to dramatic global changes in H3K4 methylation.[5] Instead, the primary effect appears to be an accumulation of H3K27 acetylation, likely due to the disruption of the CoREST complex which also contains histone deacetylases.[3] This increase in H3K27ac at specific gene regulatory elements contributes to the activation of myeloid differentiation genes.

## Quantitative Data from Preclinical Studies In Vitro Efficacy in AML Cell Lines



**INCB059872** has demonstrated potent anti-proliferative and pro-differentiative effects in various AML cell lines, particularly those with MLL translocations.

Cell Line	Genetic Background	IC50 (nM)	Effect on Differentiation	Reference
THP-1	MLL-AF9	Not explicitly stated, but growth defect observed at 25 nM	Induction of CD11b and CD86 expression	[3]
MV-4-11	MLL-AF4	Not explicitly stated, but less sensitive than THP-1	Less pronounced differentiation compared to THP-1	[3]
General	Not specified	18	Potent inhibitor	[3]

### **Gene Expression Changes**

RNA sequencing (RNA-seq) and precision nuclear run-on sequencing (PRO-seq) have been employed to elucidate the transcriptional changes induced by **INCB059872**.

Cell Line	Time Point	Upregulate d Genes (>1.5-fold)	Downregula ted Genes (>1.5-fold)	Key Upregulate d Genes	Reference
THP-1	24 hours	203 (PRO- seq)	Not specified	CSF1R, CD86	[5]
THP-1	3 hours	31 (RNA-seq)	92 (RNA-seq)	-	[3]
MV-4-11	3 hours	194 (RNA- seq)	0 (RNA-seq)	-	[3]

# **Experimental Protocols Cell Viability and Differentiation Assays**





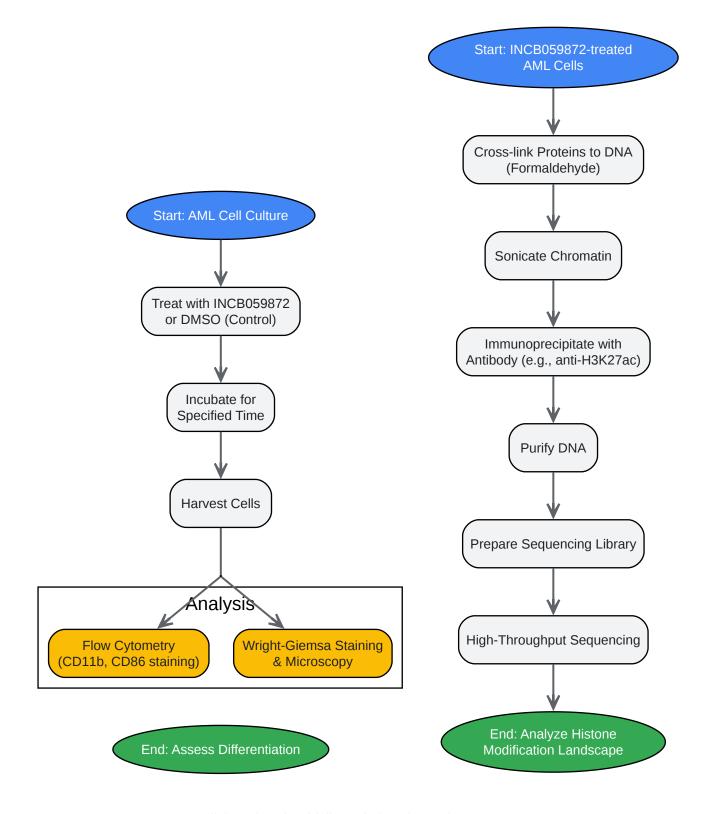


Objective: To assess the effect of **INCB059872** on the proliferation and differentiation of AML cells.

#### Methodology:

- Cell Culture: AML cell lines (e.g., THP-1, MV-4-11) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
- Treatment: Cells are treated with a range of concentrations of INCB059872 or DMSO as a vehicle control.
- Cell Viability: Cell proliferation is measured at various time points (e.g., 3, 6, 9 days) using a cell counting method (e.g., trypan blue exclusion) or a viability assay (e.g., CellTiter-Glo). IC50 values are calculated from dose-response curves.
- Differentiation Analysis:
  - Flow Cytometry: Cells are stained with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD86) and analyzed by flow cytometry to quantify the percentage of marker-positive cells.
  - Morphological Analysis: Cells are cytospun onto glass slides, stained with Wright-Giemsa, and examined under a microscope for morphological changes indicative of differentiation (e.g., changes in nuclear-to-cytoplasmic ratio, nuclear lobulation).





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting chemotherapy to de-condensed H3K27me3-marked chromatin of AML cells enhances leukemia suppression PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. | BioWorld [bioworld.com]
- 7. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [INCB059872 Mechanism of Action in Acute Myel-oid Leukemia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192888#incb059872-mechanism-of-action-in-acute-myeloid-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com